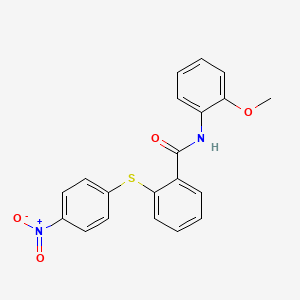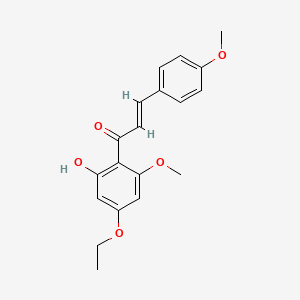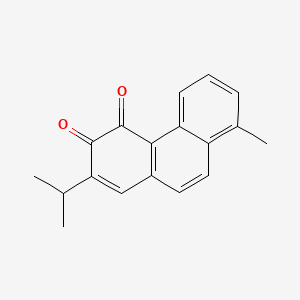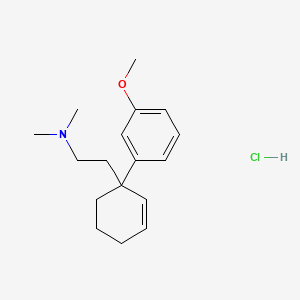
Rocastine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rocastine Hydrochloride is a potent, nonsedating antihistamine with a rapid onset of action. It is an H1-antagonist that effectively protects against histamine-induced reactions . This compound is particularly noted for its ability to prevent lethal histamine challenges in guinea pigs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Rocastine Hydrochloride typically involves the reaction of specific organic compounds under controlled conditions. One common method includes the reaction of a carbonyl compound with hydroxylamine hydrochloride in the presence of a sub-stoichiometric quantity of glycine in dimethylformamide at room temperature . This method is characterized by mild conditions, simple workup, and high yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: Rocastine Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction may yield amines.
Scientific Research Applications
Rocastine Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Studied for its effects on histamine receptors and its potential as an antihistamine.
Medicine: Investigated for its potential therapeutic uses in treating allergic reactions and other histamine-related conditions.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
Rocastine Hydrochloride exerts its effects by acting as a selective histamine H1 receptor inverse agonist . This action is responsible for its antihistamine effects, as it competes with histamine for H1 receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . The compound also possesses skeletal muscle relaxing, bronchodilator, antiemetic, and analgesic properties .
Comparison with Similar Compounds
Hydroxyzine: Another first-generation antihistamine with similar H1 receptor antagonist properties.
Cetirizine: A second-generation antihistamine derived from hydroxyzine, known for its nonsedating properties.
Uniqueness: Rocastine Hydrochloride is unique due to its rapid onset of action and potent antihistamine effects without causing sedation . This makes it particularly useful in situations where quick relief from histamine-induced reactions is needed without the side effect of drowsiness.
Properties
CAS No. |
99617-35-3 |
|---|---|
Molecular Formula |
C13H22ClN3O2S |
Molecular Weight |
319.85 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethyl]-4-methyl-2,3-dihydropyrido[3,2-f][1,4]oxazepine-5-thione;hydrate;hydrochloride |
InChI |
InChI=1S/C13H19N3OS.ClH.H2O/c1-15(2)8-6-10-9-16(3)13(18)11-5-4-7-14-12(11)17-10;;/h4-5,7,10H,6,8-9H2,1-3H3;1H;1H2 |
InChI Key |
YVJKBELCLVQXCN-UHFFFAOYSA-N |
SMILES |
CN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C.O.Cl |
Canonical SMILES |
CN1CC(OC2=C(C1=S)C=CC=N2)CCN(C)C.O.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AHR-11325-D, Rocastine hydrochloride, Rocastine HCl, Rocastine hydrochloride monohydrate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















